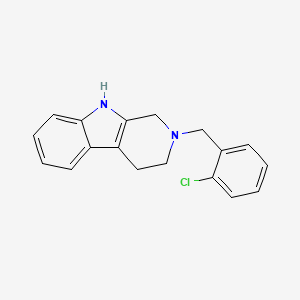

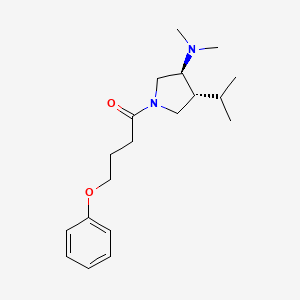

2-(2-chlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tetrahydro-β-carboline derivatives, including compounds similar to 2-(2-chlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, has been explored through various methods. For example, general methods for the solid-phase synthesis of tetrahydro-β-carbolines involve reactions under mild conditions yielding high yields, indicating the feasibility of synthesizing complex derivatives for further applications (Kaljuste & Undén, 1995). Other approaches include employing chiral auxiliaries derived from l-proline to prepare enantiomers of 1-allyl-1,2,3,4-tetrahydro-β-carboline, showcasing the potential for asymmetric synthesis (Itoh et al., 2001).

Molecular Structure Analysis

The molecular structure of tetrahydro-β-carbolines has been extensively analyzed, revealing insights into their rearrangement and chemical behaviors. Harley-Mason and Waterfield (1963) discussed the rearrangement of certain tetrahydro-β-carboline derivatives, providing a foundation for understanding the structural dynamics and stability of these compounds (Harley-Mason & Waterfield, 1963).

Chemical Reactions and Properties

Tetrahydro-β-carbolines undergo various chemical reactions, including Pictet-Spengler condensation, which is pivotal for their synthesis. The reactivity of these compounds towards different reagents and under varying conditions highlights their chemical versatility. Facile synthesis methods using domino three-component cyclization reactions demonstrate the efficiency in constructing tetrahydro-β-carboline frameworks, indicating a broad scope for chemical modifications (Ohta et al., 2009).

Physical Properties Analysis

While specific studies on the physical properties of 2-(2-chlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline are scarce in the provided literature, general insights into tetrahydro-β-carbolines suggest they possess unique physical properties that contribute to their biological activity and solubility. The structural complexity and presence of heteroatoms significantly influence their physical characteristics.

Chemical Properties Analysis

The chemical properties of tetrahydro-β-carbolines, including reactivity, stability, and potential for further functionalization, are crucial for their application in synthetic chemistry and drug development. Studies on their synthesis and chemical reactions offer a glimpse into their reactivity patterns and chemical diversity. For instance, the development of methods for the synthesis of 1-substituted 1,2,3,4-tetrahydro-β-carbolines employing chiral auxiliaries indicates the tailored approach to modifying their chemical properties for specific applications (Itoh et al., 2002).

特性

IUPAC Name |

2-[(2-chlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2/c19-16-7-3-1-5-13(16)11-21-10-9-15-14-6-2-4-8-17(14)20-18(15)12-21/h1-8,20H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXDYGSHROYVNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5266322 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5630219.png)

![N,N-dimethyl-3-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5630240.png)

![9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5630255.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-ethyl-N-methylpyrimidin-4-amine](/img/structure/B5630271.png)

![2-[(4-bromobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5630277.png)

![[(3R*,4R*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5630295.png)

![N-[(3S*,4R*)-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5630308.png)

![2-methoxy-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5630315.png)